Phosphorinanium, 4-(1,1-dimethylethyl)-1,1-diphenyl-, bromide
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Overview
Description
Phosphorinanium, 4-(1,1-dimethylethyl)-1,1-diphenyl-, bromide is a chemical compound with a complex structure that includes a phosphorinanium core, substituted with tert-butyl and diphenyl groups, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorinanium, 4-(1,1-dimethylethyl)-1,1-diphenyl-, bromide typically involves the reaction of phosphorinanium derivatives with tert-butyl and diphenyl substituents. The reaction conditions often require the use of specific solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction might be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphorinanium, 4-(1,1-dimethylethyl)-1,1-diphenyl-, bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation state of the phosphorus atom changes.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield new phosphorinanium derivatives, while oxidation reactions could produce phosphorinanium oxides.
Scientific Research Applications
Phosphorinanium, 4-(1,1-dimethylethyl)-1,1-diphenyl-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phosphorinanium, 4-(1,1-dimethylethyl)-1,1-diphenyl-, bromide involves its interaction with molecular targets through its phosphorinanium core. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The molecular pathways involved may include coordination with metal ions or interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-Bis(1,1-Dimethylethyl): This compound shares the tert-butyl substituent and has similar chemical properties.
Benzenepropanal, 4-(1,1-Dimethylethyl): Another compound with a tert-butyl group, used in different applications.
Uniqueness
Phosphorinanium, 4-(1,1-dimethylethyl)-1,1-diphenyl-, bromide is unique due to its phosphorinanium core, which imparts distinct chemical reactivity and stability. Its ability to participate in a wide range of chemical reactions and form stable complexes makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
61332-86-3 |
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Molecular Formula |
C21H28BrP |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-tert-butyl-1,1-diphenylphosphinan-1-ium;bromide |
InChI |
InChI=1S/C21H28P.BrH/c1-21(2,3)18-14-16-22(17-15-18,19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13,18H,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HAQWUNSGPNWTHN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1CC[P+](CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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